molecular formula C10H9FO3 B14849892 Methyl 3-acetyl-5-fluorobenzoate

Methyl 3-acetyl-5-fluorobenzoate

Cat. No.: B14849892
M. Wt: 196.17 g/mol
InChI Key: ZZJQXLQRLJNXAY-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-fluorobenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetyl and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-fluorobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 3-fluorobenzoate. This reaction typically uses acetic anhydride as the acetylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-fluoro-5-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-5-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-acetyl-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-5-fluorobenzoate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    Methyl 3-amino-5-fluorobenzoate: Contains an amino group instead of an acetyl group, leading to different reactivity and applications.

    Methyl 3-bromo-5-fluorobenzoate: Contains a bromine atom, which can undergo different substitution reactions compared to the acetyl group.

Uniqueness

Methyl 3-acetyl-5-fluorobenzoate is unique due to the presence of both acetyl and fluorine groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-acetyl-5-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3

InChI Key

ZZJQXLQRLJNXAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)C(=O)OC

Origin of Product

United States

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